2-Fluoro-6-nitrotoluene
Overview
Description
2-Fluoro-6-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is
Safety and Hazards
2-Fluoro-6-nitrotoluene is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds like this compound often interact with various enzymes and proteins within biological systems .
Mode of Action
These intermediates can then interact with cellular components, leading to various biological effects .
Biochemical Pathways
For instance, they can participate in redox cycling, leading to the generation of reactive oxygen species and oxidative stress .
Pharmacokinetics
Like other nitroaromatic compounds, it’s likely that this compound can be absorbed and distributed in the body, metabolized (often through reduction reactions), and eventually excreted .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it can be inferred that this compound may cause oxidative stress and potential cellular damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of reducing agents can influence the compound’s reactivity and subsequent interactions with biological targets . Additionally, factors such as pH and temperature can affect the stability and reactivity of this compound .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-nitrotoluene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes reduction in the presence of stannous chloride, followed by benzoylation to yield N-(3-fluoro-o-tolyl)benzamide . Additionally, it reacts with concentrated nitric acid to produce 2-fluoro-6-nitrobenzoic acid . These interactions highlight the compound’s reactivity and potential utility in biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them. For example, the reduction of this compound in the presence of stannous chloride suggests its potential role as an electron acceptor in redox reactions . Additionally, the compound’s ability to undergo nitration indicates its reactivity towards electrophilic aromatic substitution reactions, which can lead to changes in gene expression and protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity. Studies have indicated that high doses of this compound can lead to adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . It is essential to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes reduction and nitration reactions, which are catalyzed by specific enzymes. For instance, the reduction of this compound in the presence of stannous chloride involves electron transfer reactions, while its nitration with concentrated nitric acid involves electrophilic aromatic substitution . These metabolic pathways highlight the compound’s versatility and reactivity in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes due to its relatively small size and hydrophobic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell . The distribution of this compound can affect its localization and accumulation in different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound may localize to specific organelles such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. Targeting signals or post-translational modifications may direct this compound to specific compartments, influencing its activity and function within the cell .
Properties
IUPAC Name |
1-fluoro-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIVRKDWZKIKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227689 | |
Record name | 2-Fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769-10-8 | |
Record name | 1-Fluoro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 769-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-6-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FLUORO-6-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS8J828P35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Fluoro-6-nitrotoluene in chemical synthesis?
A1: this compound serves as a key starting material in the multi-step synthesis of 4-Fluoroindole []. This heterocyclic compound and its N,N-dialkylated 4-fluorotryptamine derivatives hold potential value in medicinal chemistry research.
Q2: What insights can computational chemistry provide about the structure of this compound?
A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP/6-311+G** method and basis set, have been instrumental in understanding the conformational behavior and structural stability of this compound []. This approach enables researchers to predict and analyze its vibrational wavenumbers, offering insights into its molecular vibrations and structural characteristics.
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